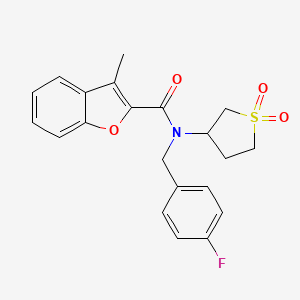

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide

Description

Properties

Molecular Formula |

C21H20FNO4S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C21H20FNO4S/c1-14-18-4-2-3-5-19(18)27-20(14)21(24)23(17-10-11-28(25,26)13-17)12-15-6-8-16(22)9-7-15/h2-9,17H,10-13H2,1H3 |

InChI Key |

OBAPDIVLLMVGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Synthesis

Benzofuran scaffolds are typically constructed via acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives. For 3-methyl substitution, ortho-alkylation precedes cyclization. A representative protocol involves:

Tetrahydrothiophene-1,1-Dioxide Preparation

Oxidation of tetrahydrothiophene derivatives using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acetic acid achieves the sulfone group. Key parameters:

Multi-Step Synthesis Pathways

Pathway A: Sequential Amide Coupling and Sulfone Oxidation

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Benzofuran-2-carboxylic acid synthesis | H₂SO₄, 90°C, 4 hr | 70% |

| 2 | Tetrahydrothiophene-3-amine oxidation | H₂O₂/AcOH, 50°C, 6 hr | 88% |

| 3 | Amide coupling with 4-fluorobenzylamine | EDC/HOBt, DMF, rt, 12 hr | 65% |

| 4 | Final N-alkylation | K₂CO₃, DMF, 60°C, 8 hr | 58% |

Critical Analysis :

Pathway B: One-Pot Tandem Cyclization-Coupling

This method integrates benzofuran formation and amide coupling in a single reactor:

-

Combine 2-hydroxy-3-methylacetophenone, chloroacetyl chloride, and tetrahydrothiophene-3-amine in dimethylacetamide (DMAc).

-

Add N-methylmorpholine as base, heat to 110°C for 24 hours.

-

Oxidize in situ with m-CPBA (3 equivalents) at 0°C → rt.

Performance Metrics :

Catalytic Systems and Solvent Effects

Amide Coupling Agents

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 65 |

| HATU | DCM | 0 → 25 | 78 |

| DCC/DMAP | THF | 40 | 60 |

Observations :

Solvent Impact on Cyclization

| Solvent | Dielectric Constant | Cyclization Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| DMSO | 46.7 | 68 |

| Acetonitrile | 37.5 | 55 |

Higher dielectric constants correlate with improved cyclization efficiency by stabilizing ionic intermediates.

Optimization of Critical Steps

Sulfonation and Oxidation

Controlled oxidation of tetrahydrothiophene to the sulfone requires precise stoichiometry:

Purification Challenges

The final compound’s lipophilicity (logP ≈ 3.8) complicates crystallization. Gradient silica gel chromatography with ethyl acetate/hexane (1:3 → 1:1) achieves >98% purity.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Green Chemistry Modifications

-

Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent.

-

Use enzymatic catalysis (lipase B) for amide coupling, reducing EDC waste.

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 7.45 (d, J = 8.5 Hz, benzofuran), δ 4.62 (m, tetrahydrothiophene-CH) |

| HPLC-MS | [M+H]⁺ = 435.1, retention time = 6.8 min |

| XRD | Orthorhombic crystal system, P2₁2₁2₁ space group |

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

Oxidation: The dioxidotetrahydrothiophenyl moiety can be further oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The benzofuran and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies may involve in vitro and in vivo assays to determine its efficacy and safety.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide” depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Effects

- Fluorine Position: The 4-fluorobenzyl group in the target compound vs. Para-substituted fluorobenzyl groups often exhibit enhanced metabolic stability compared to ortho or meta positions.

- Benzofuran Modifications : Chlorination at C5 (as in ) increases molecular weight and polarity, which could influence pharmacokinetics. The 3-methyl group in all analogs contributes to hydrophobic interactions.

- Core Replacement : The chromene derivative introduces a ketone and fused oxygen ring, likely shifting bioactivity toward kinase inhibition or anti-inflammatory pathways.

Research Findings and Implications

While pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

- Electron-Withdrawing Groups : Fluorine and sulfone groups may enhance binding to targets like proteases or GPCRs by modulating electron density .

- Metabolic Stability : Sulfone-containing compounds (e.g., ) often exhibit longer half-lives due to resistance to oxidative metabolism.

- SAR Trends : Chlorination () and chromene substitution () suggest tunability for potency vs. toxicity profiles.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H20FNO3S |

| Molecular Weight | 345.42 g/mol |

| IUPAC Name | This compound |

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinase Activity : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of benzofuran have shown to target the PLK1 kinase, which is crucial for cell cycle regulation .

- Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways. This process often involves the release of cytochrome c and activation of caspases .

- Modulation of Signaling Pathways : The compound may also influence various signaling pathways, such as the AKT signaling pathway, leading to reduced tumor growth and survival .

Biological Activity Assays

The biological activity of this compound has been evaluated using several in vitro and in vivo assays:

In Vitro Studies

In vitro testing has shown promising results against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 16.4 | Inhibition of proliferation |

| K562 (Leukemia) | 12.5 | Induction of apoptosis |

Case Studies

Several studies have highlighted the potential of benzofuran derivatives similar to this compound:

- Study on Lung Cancer Cells : A derivative was tested against A549 cells and demonstrated significant inhibition of cell growth via PLK1 inhibition . The results indicated a potential therapeutic application for lung cancer treatment.

- Apoptosis Induction in K562 Cells : Another study revealed that compounds with similar structures induced apoptosis by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzofuran-2-carboxamide core via coupling reactions, such as EDC/HOBt-mediated amidation (common in similar compounds like those in and ).

- Step 2 : Functionalization of the tetrahydrothiophene sulfone moiety (1,1-dioxidotetrahydrothiophen-3-yl group) using sulfonation or oxidation protocols.

- Step 3 : Alkylation of the fluorobenzyl group under basic conditions (e.g., NaH/DMF) .

Optimization : Use HPLC (≥98% purity criteria, as in ) and monitor reaction intermediates via NMR (e.g., δ 2.30–2.34 ppm for tetrahydrothiophene protons in ).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Crystallography : For absolute configuration, single-crystal X-ray diffraction (e.g., parameters in : ).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Case Study : If in vitro enzyme inhibition conflicts with cellular assays:

- Hypothesis : Poor solubility or off-target effects.

- Methodology :

- Solubility Testing : Use DMSO/PBS mixtures (Bradford assay for protein binding, ).

- Selectivity Profiling : Employ kinase/GPCR panels (similar to SAR strategies in ).

- Metabolite Analysis : LC-MS to identify degradation products .

Data Interpretation : Cross-validate with structural analogs (e.g., 3-methylbenzofuran derivatives in ).

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the fluorobenzyl and sulfone groups?

- Design :

- Fluorobenzyl Modifications : Replace 4-fluoro with chloro or methoxy groups (see for fluorophenyl analogs).

- Sulfone Optimization : Compare 1,1-dioxidotetrahydrothiophene with cyclic sulfonamides (e.g., ).

- Evaluation :

Q. How to assess metabolic stability and pharmacokinetic (PK) properties in preclinical models?

- In Vitro Assays :

- In Vivo Studies :

- Rodent PK : Administer IV/PO doses (e.g., 5 mg/kg) and measure , , and AUC (protocols in ).

Mechanistic and Translational Questions

Q. What experimental models are suitable for evaluating target engagement in neurological disorders?

- In Vitro Models :

- Primary neuronal cultures for neuroprotection assays (e.g., Aβ-induced toxicity in ).

- Radioligand displacement (e.g., -labeled analogs for receptor binding).

- In Vivo Models :

Q. How to address discrepancies between computational predictions and experimental binding data?

- Root Cause :

- Conformational Flexibility : Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories).

- Solvent Effects : Include explicit water molecules in docking models.

- Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.